The Histone Acetyltransferase Inhibitor MG149: A Technical Guide to its Mechanism of Action
The Histone Acetyltransferase Inhibitor MG149: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG149 is a small molecule inhibitor of histone acetyltransferases (HATs), demonstrating notable activity against Tip60 (KAT5) and Males absent On the First (MOF/KAT8). By competitively binding to the acetyl-CoA binding site, MG149 effectively curtails the acetylation of histone and non-histone protein targets, thereby influencing a cascade of cellular processes. This document provides a comprehensive overview of the mechanism of action of MG149, detailing its molecular targets, impact on critical signaling pathways, and a summary of its quantitative inhibitory activity. Furthermore, it supplies detailed protocols for key experimental assays relevant to the study of MG149 and visual representations of its mechanistic pathways to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
MG149 functions as a potent inhibitor of the MYST family of histone acetyltransferases, with demonstrated activity against Tip60 (also known as KAT5) and MOF (also known as KAT8).[1][2] The primary mechanism of inhibition is competitive with respect to the acetyl coenzyme A (acetyl-CoA) binding site on these enzymes.[1][2] By occupying this site, MG149 prevents the transfer of acetyl groups from acetyl-CoA to the lysine (B10760008) residues of histone and non-histone protein substrates. This action effectively blocks the catalytic activity of Tip60 and MOF, leading to a reduction in the acetylation of their respective targets.[1]
The inhibition of Tip60 and MOF by MG149 has been shown to have downstream effects on several critical cellular signaling pathways, including those involved in gene transcription, DNA damage repair, and cell cycle control.[1][3] Notably, MG149 has been observed to inhibit the p53 and NF-κB pathways.[1]
Quantitative Data Summary
The inhibitory activity of MG149 against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value (μM) | Assay Conditions | Reference |
| Tip60 (KAT5) | 74 | Cell-free assay | [1][2] |
| MOF (KAT8) | 47 | Cell-free assay using [14C]AC-CoA and histone H4 as substrates. | [1][2] |
| PCAF | >200 | Cell-free assay | [2] |
| p300 | >200 | Cell-free assay | [2] |
Impact on Cellular Signaling Pathways
MG149's inhibition of Tip60 and MOF leads to the modulation of multiple downstream signaling pathways critical in various pathological conditions, including cancer and inflammatory diseases.
Inhibition of KAT5-mediated c-Myc Acetylation
In the context of anaplastic thyroid cancer, MG149 has been shown to suppress tumor progression by inhibiting the acetylation of the oncoprotein c-Myc, which is mediated by KAT5.[4] This leads to reduced c-Myc stability and subsequent downregulation of its transcriptional program, resulting in decreased cell proliferation, migration, and invasion, and an increase in apoptosis.[4]
Attenuation of Allergic Airway Inflammation via KAT8 Inhibition
In allergic asthma models, MG149 alleviates airway inflammation and hyperresponsiveness by inhibiting KAT8-mediated acetylation of IL-33.[5][6] This inhibition reduces the stability of the IL-33 protein, leading to its ubiquitination and subsequent degradation.[5] The decrease in IL-33 levels results in reduced downstream inflammatory responses.[5]
Modulation of the PI3K/AKT Pathway
MG149 treatment has been observed to reduce the expression of TNK2 and phosphorylated AKT (p-AKT), indicating an inhibitory effect on the PI3K/AKT signaling pathway.[3] MOF (KAT8) can regulate the transcription of TNK2, which in turn activates the PI3K/AKT pathway.[3] By inhibiting MOF, MG149 can downregulate this pathway, which is often hyperactivated in cancer.[3]
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)
This protocol is adapted from methods used for measuring the activity of HATs like MOF.[1]
Materials:
-
Recombinant human MOF (KAT8) enzyme
-
Histone H4 peptide or full-length protein
-
[14C]-labeled Acetyl-Coenzyme A ([14C]AC-CoA)
-
MG149 stock solution (in DMSO)
-
5x HAT Assay Buffer (250 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM EDTA, 5 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the HAT reaction mixture in a final volume of 30 µL. For each reaction, combine:
-
6 µL of 5x HAT Assay Buffer
-
1 µg of histone H4 substrate
-
Varying concentrations of MG149 (or DMSO as a vehicle control)
-
Nuclease-free water to a volume of 25 µL
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of [14C]AC-CoA (to a final concentration of ~1 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0).
-
Air dry the P81 paper.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each MG149 concentration relative to the DMSO control to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This protocol is for detecting changes in histone acetylation levels in cells treated with MG149.
Materials:
-
Cell culture medium and supplements
-
MG149 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4K16ac, anti-total Histone H4)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of MG149 (and a DMSO vehicle control) for the specified duration (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4K16ac) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.
-
The membrane can be stripped and re-probed with an antibody against total histone H4 for loading control.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is to investigate the interaction between a HAT (e.g., KAT5 or KAT8) and its substrate or associated proteins.
Materials:
-
Cell lysate (prepared as in the Western blot protocol)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-KAT5 or anti-KAT8)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBST)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
-
Primary and secondary antibodies for Western blot detection
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (or a control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer. If using Laemmli buffer, boil for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting, probing for the protein of interest and its potential interacting partners.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 5. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 6. benchchem.com [benchchem.com]
